5-Bromo-2,3-difluorobenzenesulfonyl chloride is an organic compound with the molecular formula and a molecular weight of approximately 291.5 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure features a sulfonyl chloride group, which is known for its reactivity towards various nucleophiles, making it a valuable reagent in synthetic chemistry.
The compound is synthesized through the sulfonylation of 5-bromo-2,3-difluorobenzene using chlorosulfonic acid as the sulfonylating agent. This method allows for the introduction of the sulfonyl chloride functional group into the aromatic system.
5-Bromo-2,3-difluorobenzenesulfonyl chloride is classified as a sulfonyl chloride, which is a subset of organosulfur compounds. It falls under the category of halogenated aromatic compounds due to the presence of bromine and fluorine substituents on the benzene ring.
The synthesis of 5-bromo-2,3-difluorobenzenesulfonyl chloride typically involves the following reaction:
Technical Details:
The molecular structure of 5-bromo-2,3-difluorobenzenesulfonyl chloride can be represented as follows:
SBMKFWMFNIEPDN-UHFFFAOYSA-N
FC1=CC(=C(F)C=C1Br)S(Cl)(=O)=O
5-Bromo-2,3-difluorobenzenesulfonyl chloride participates in several types of chemical reactions:
Technical Details:
The mechanism of action for 5-bromo-2,3-difluorobenzenesulfonyl chloride involves its role as an electrophile:
The resulting products from these reactions can vary widely depending on the nature of the nucleophile used and other reaction conditions.
5-Bromo-2,3-difluorobenzenesulfonyl chloride has numerous applications in various fields:
This compound's unique structure allows it to serve as a versatile building block in synthetic organic chemistry, making it valuable for researchers aiming to develop new chemical entities.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7